molecular formula C8H15N3O B13628307 5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol

5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol

Katalognummer: B13628307
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: XQYFKJLOXSIZGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol is a pentanol derivative functionalized with a 4-amino-pyrazole moiety at the 1-position of the pentan-1-ol backbone.

Eigenschaften

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

5-(4-aminopyrazol-1-yl)pentan-1-ol

InChI

InChI=1S/C8H15N3O/c9-8-6-10-11(7-8)4-2-1-3-5-12/h6-7,12H,1-5,9H2

InChI-Schlüssel

XQYFKJLOXSIZGO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1CCCCCO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol with structurally related compounds from the evidence, focusing on substituent effects, synthetic yields, spectral properties, and functional applications.

Key Observations:

Substituent Effects on Solubility and Reactivity: The 4-amino-pyrazole group in the target compound likely enhances hydrogen bonding compared to bulkier groups like diphenylmethyl-piperidine (e.g., 3j in ) or trityl-imidazole (11c in ). This could improve aqueous solubility but may reduce lipid membrane permeability. Compounds with morpholine substituents (e.g., 12a in ) exhibit moderate yields (26%), suggesting steric hindrance or synthetic challenges compared to piperidine derivatives (71% yield for 3j in ).

Spectroscopic Properties: IR Spectroscopy: The amino group (-NH₂) in the target compound would produce characteristic N-H stretches (~3300–3500 cm⁻¹), overlapping with O-H stretches (~3200–3600 cm⁻¹). This differs from compounds like 3j, which show prominent O-H and aromatic C-H stretches at 3340 cm⁻¹ and 1595 cm⁻¹, respectively . NMR Spectroscopy: The pyrazole ring protons in the target compound are expected to resonate downfield (δ 7.0–8.5 ppm) due to aromaticity, similar to phenyl protons in 3j (δ 7.30–7.17 ppm) .

Thermal Stability: Melting points of analogs range from 64°C (10d in ) to 84°C (3j in ).

Biological Relevance: While the patent in highlights a pentan-1-ol derivative (modified with a purine group) for neuropathic pain treatment, the target compound’s 4-amino-pyrazole group could interact with biological targets (e.g., enzymes or receptors) via hydrogen bonding and π-stacking, similar to trityl-imidazole derivatives in .

Table 2: Boiling Point Trends in Alcohol Derivatives

Compound Class Boiling Point Trend Reference
Linear Alcohols Propan-1-ol < Butan-1-ol < Pentan-1-ol
Branched vs. Linear Butan-2-ol < Butan-1-ol
Functionalized Alcohols Higher with polar substituents (e.g., -NH₂, -O-)
  • The target compound’s boiling point is expected to exceed that of pentan-1-ol due to the polar 4-amino-pyrazole group enhancing intermolecular forces .

Biologische Aktivität

5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol is C₁₁H₁₅N₃O. The compound features a pyrazole ring substituted with an amino group and a pentan-1-ol side chain, which contributes to its unique chemical reactivity and biological activity. The presence of the amino group enhances its potential as a ligand in coordination chemistry, while the pentan-1-ol moiety provides hydrophilic properties that may influence its solubility and interaction with biological systems.

Pharmacological Properties

5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol exhibits various pharmacological activities, including:

  • Anti-inflammatory : Pyrazole derivatives are often investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Analgesic : The compound may possess pain-relieving properties, which are common among pyrazole derivatives.
  • Antipyretic : Similar to analgesic effects, this compound may help reduce fever.

Research indicates that compounds with pyrazole structures can selectively inhibit certain kinases, suggesting applications in cancer therapy. For instance, studies have shown that pyrazole derivatives can act as inhibitors of p38 MAP kinase, a target for cancer treatment .

The mechanism of action for 5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol involves interaction with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to the active site of enzymes, thus preventing substrate binding and subsequent catalytic activity. This interaction can modulate various biological processes, including cell signaling pathways involved in inflammation and cancer progression.

Synthesis and Testing

The synthesis of 5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol can be achieved through several methods involving the reaction of hydrazines with appropriate carbonyl compounds. The resulting derivatives have been tested for biological activity against various targets.

StudyMethodologyFindings
Multicomponent reactions involving substituted hydrazinesIdentified several pyrazole derivatives with significant α-glucosidase inhibition, indicating potential for diabetes management.
Synthesis of pyrazolo[3,4-b]pyridinesDemonstrated cytotoxic activity against cervical HeLa and prostate DU 205 cancer cell lines.
Tripodal ligand synthesisExplored catecholase activities showing potential applications in enzyme mimetics.

Antimicrobial Activity

Research has indicated that some pyrazole derivatives exhibit antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. This suggests that 5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol may also possess antimicrobial activities worth exploring further.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol, and how do reaction conditions affect yield?

  • Methodology : The compound can be synthesized via reductive amination of 4-penten-1-ol using ammonia and hydrogen with catalysts like nickel or palladium . Alternatively, multi-step protocols involving pyrazole core templates (e.g., 1,5-diarylpyrazole) are reported, where condensation reactions with chlorinated intermediates are critical for regioselectivity . Optimization of solvent systems (e.g., ethanol under reflux) and temperature (-20°C to -15°C for diazomethane reactions) is essential to minimize side products .
  • Key Variables : Catalyst choice, solvent polarity, and reaction time directly influence yield and purity. For example, column chromatography (ethyl acetate/hexane, 1:4) is recommended for purification .

Q. How can researchers characterize the structural and chemical stability of this compound under varying storage conditions?

  • Methodology : Stability testing should include:

  • Thermogravimetric Analysis (TGA) to assess decomposition thresholds.
  • HPLC-MS to monitor degradation products under accelerated aging (e.g., 40°C/75% RH for 6 months) .
  • NMR spectroscopy (¹H/¹³C) to detect changes in functional groups (e.g., amine oxidation or hydroxyl group reactivity) .
    • Critical Notes : Prolonged storage in non-inert atmospheres may lead to degradation, as noted in safety data sheets recommending anhydrous, cold storage .

Q. What safety protocols are mandatory for handling 5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol in laboratory settings?

  • Guidelines :

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to skin/eye irritation risks (Category 2/2A per GHS) .
  • Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Monitor airborne concentrations with LC-MS to ensure exposure remains below 1 mg/m³ .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of 5-(4-Amino-1H-pyrazol-1-yl)pentan-1-ol in novel catalytic systems?

  • Methodology :

  • Use Discovery Studio or Gaussian to model electronic properties (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes) or metal catalysts .
    • Case Study : Pyrazole derivatives have shown affinity for kinase inhibitors; similar approaches can validate this compound’s potential .

Q. What experimental strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Approach :

  • Perform 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations, addressing discrepancies in aromatic vs. aliphatic region assignments .
  • Cross-validate with X-ray crystallography (as in ) to resolve ambiguities in tautomeric forms or hydrogen bonding networks.
    • Example : Conflicting ¹H NMR peaks at δ 7.2–7.5 ppm may arise from solvent polarity effects (DMSO vs. CDCl₃), necessitating standardized solvent systems .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of pyrazole derivatives like this compound?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., halogenation at the pyrazole ring or alkyl chain elongation) .
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with QSAR models to identify critical pharmacophores .
    • Data Integration : Combine crystallographic data (e.g., dihedral angles from ) with computational ADMET profiles to prioritize candidates .

Q. What mechanistic insights explain the compound’s role in catalytic cycles or multi-component reactions?

  • Experimental Design :

  • Use kinetic isotope effects (KIE) to probe rate-determining steps in reactions involving this compound .
  • In situ IR spectroscopy can track intermediate formation (e.g., imine or enamine species) during catalysis .
    • Case Example : In reductive amination, the amine group’s basicity may influence hydride transfer efficiency, requiring pH-controlled conditions .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports (e.g., 40% vs. 70%) for similar routes?

  • Root Cause Analysis :

  • Trace impurities in starting materials (e.g., 4-penten-1-ol purity) or moisture content can drastically alter yields .
  • Catalyst deactivation (e.g., palladium poisoning by sulfur-containing byproducts) may explain inconsistencies .
    • Mitigation : Standardize reagent sourcing and pre-dry solvents (molecular sieves) to ≤50 ppm H₂O .

Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo studies?

  • Resolution Strategy :

  • Conduct Ames tests and micronucleus assays to compare mutagenicity data .
  • Evaluate species-specific metabolic pathways (e.g., cytochrome P450 activity) that may detoxify or activate the compound differently .

Methodological Resources

  • Synthetic Protocols :
  • Safety & Stability :
  • Advanced Characterization :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.